molecular formula C17H15N5OS B500064 N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine CAS No. 878431-18-6

N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine

Cat. No.: B500064
CAS No.: 878431-18-6
M. Wt: 337.4g/mol
InChI Key: HYGNBMVDUWDIPJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine is a complex heterocyclic compound that features a fusion of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is obtained after purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit carbonic anhydrase and cholinesterase, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine is unique due to the presence of the furyl vinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific pharmacological activities .

Properties

CAS No.

878431-18-6

Molecular Formula

C17H15N5OS

Molecular Weight

337.4g/mol

IUPAC Name

4-[6-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C17H15N5OS/c1-21(2)13-7-5-12(6-8-13)16-18-19-17-22(16)20-15(24-17)10-9-14-4-3-11-23-14/h3-11H,1-2H3/b10-9+

InChI Key

HYGNBMVDUWDIPJ-MDZDMXLPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CO4

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CO4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CO4

Origin of Product

United States

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